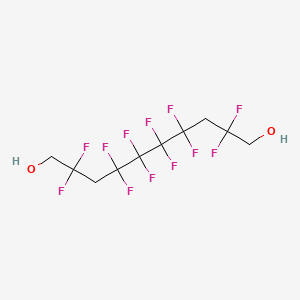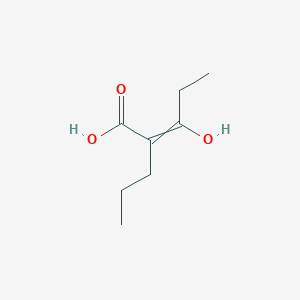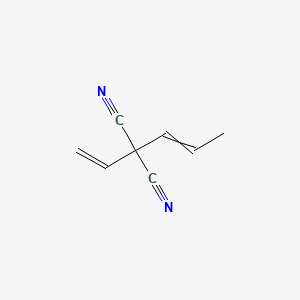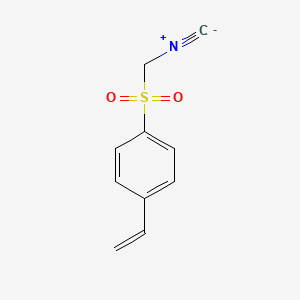
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with an ethenyl group and an isocyanomethanesulfonyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-4-(isocyanomethanesulfonyl)benzene typically involves the following steps:
Formation of the Benzene Derivative: The benzene ring is first functionalized with an ethenyl group through a process such as Friedel-Crafts alkylation.
Introduction of the Isocyanomethanesulfonyl Group: This step involves the reaction of the ethenylbenzene derivative with isocyanomethanesulfonyl chloride under controlled conditions to introduce the isocyanomethanesulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and solvents may also be optimized to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivative.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkane derivatives
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-4-(isocyanomethanesulfonyl)benzene involves its interaction with specific molecular targets and pathways. The isocyanomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethenyl-4-ethylbenzene: Similar structure but lacks the isocyanomethanesulfonyl group.
1-Ethenyl-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of isocyanomethanesulfonyl.
1-Ethenyl-4-(chloromethanesulfonyl)benzene: Similar structure but with a chloromethanesulfonyl group.
Uniqueness
1-Ethenyl-4-(isocyanomethanesulfonyl)benzene is unique due to the presence of the isocyanomethanesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
91891-07-5 |
|---|---|
Molekularformel |
C10H9NO2S |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
1-ethenyl-4-(isocyanomethylsulfonyl)benzene |
InChI |
InChI=1S/C10H9NO2S/c1-3-9-4-6-10(7-5-9)14(12,13)8-11-2/h3-7H,1,8H2 |
InChI-Schlüssel |
LNJJVHZGIWKPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl}benzoate](/img/structure/B14359060.png)
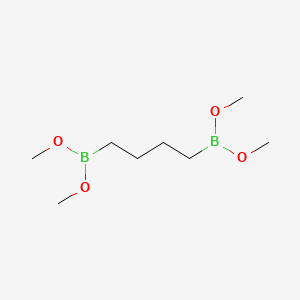

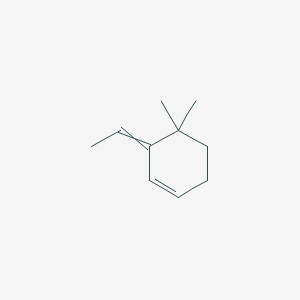
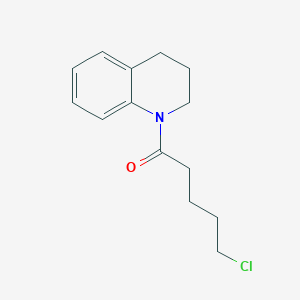
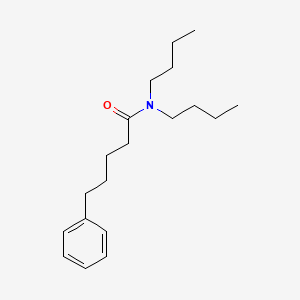

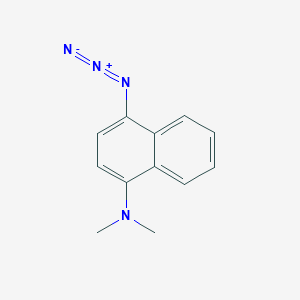
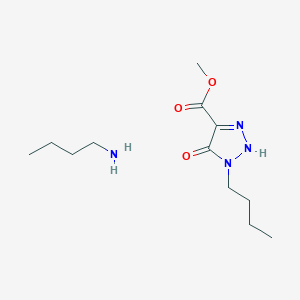

![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)
